molecular formula C18H16BrNO2 B8721104 7-Bromo-3-(4-methoxybenzyl)-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one

7-Bromo-3-(4-methoxybenzyl)-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one

Cat. No.: B8721104
M. Wt: 358.2 g/mol
InChI Key: JNVXFRQOXASUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3-(4-methoxybenzyl)-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one is a useful research compound. Its molecular formula is C18H16BrNO2 and its molecular weight is 358.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H16BrNO2

Molecular Weight

358.2 g/mol

IUPAC Name

7-bromo-3-[(4-methoxyphenyl)methyl]-1a,7b-dihydro-1H-cyclopropa[c]quinolin-2-one

InChI

InChI=1S/C18H16BrNO2/c1-22-12-7-5-11(6-8-12)10-20-16-4-2-3-15(19)17(16)13-9-14(13)18(20)21/h2-8,13-14H,9-10H2,1H3

InChI Key

JNVXFRQOXASUOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C4CC4C2=O)C(=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (136 mg, 3.40 mmol) in DMSO (5 mL) at room temperature was added trimethylsulfoxonium iodide (661 mg, 3.00 mmol) slowly under nitrogen. The reaction mixture was stirred at room temperature for 1 h, and then 5-bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one (689 mg, 2.00 mmol) in 1 mL DMSO was added. Upon completion of addition, the reaction mixture was stirred at room temperature for 2 h, and then heated to 90° C. for 2 d. After cooling to room temperature, the reaction mixture was quenched with water and extracted with EtOAc. The combined organic layer was washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The resulting residue was purified by flash chromatography (0 to 30% ethyl acetate:hexanes) to afford the title compound (330 mg, 45% yield) as a white powder. LCMS, [M+H]+=358.0. 1H NMR (400 MHz, CDCl3) δ 7.21 (d, J=7.7 Hz, 1H), 7.08 (d, J=8.2 Hz, 2H), 6.91 (t, J=8.0 Hz, 1H), 6.85-6.75 (m, 3H), 4.97-5.25 (m, 2H), 3.75 (s, 3H), 2.90 (td, J=8.1, 5.2 Hz, 1H), 2.40 (ddd, J=9.6, 8.0, 4.9 Hz, 1H), 1.74 (td, J=9.1, 4.4 Hz, 1H), 0.69 (q, J=4.8 Hz, 1H).
Quantity
136 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
661 mg
Type
reactant
Reaction Step Two
Quantity
689 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
45%

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